molecular formula C24H27N3O2 B2523673 4-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]-1-(prop-2-en-1-yl)pyrrolidin-2-one CAS No. 874637-61-3

4-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]-1-(prop-2-en-1-yl)pyrrolidin-2-one

Cat. No.: B2523673
CAS No.: 874637-61-3
M. Wt: 389.499
InChI Key: SZPHNTVYQCLCJI-UHFFFAOYSA-N
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Description

The compound 4-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]-1-(prop-2-en-1-yl)pyrrolidin-2-one (referred to hereafter as the "target compound") is a benzimidazole-pyrrolidinone derivative characterized by:

  • A benzimidazole core (1H-1,3-benzodiazol-2-yl) linked to a pyrrolidin-2-one moiety.
  • A 4-phenoxybutyl chain at the N1 position of the benzimidazole.
  • An allyl (prop-2-en-1-yl) group at the N1 position of the pyrrolidin-2-one.

Properties

IUPAC Name

4-[1-(4-phenoxybutyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2/c1-2-14-26-18-19(17-23(26)28)24-25-21-12-6-7-13-22(21)27(24)15-8-9-16-29-20-10-4-3-5-11-20/h2-7,10-13,19H,1,8-9,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPHNTVYQCLCJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCCCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Differences

The following table compares the target compound with structurally related analogs from the evidence:

Compound ID & Source Substituents (Benzimidazole N1 / Pyrrolidinone N1) Molecular Weight (g/mol) Predicted XLogP3* Notable Features
Target Compound 4-Phenoxybutyl / Allyl ~465 ~4.5 Long phenoxy chain; allyl for reactivity
Butyl / 3-Chloro-2-methylphenyl ~413 ~4.0 Chlorinated aryl; compact alkyl chain
3-Phenoxypropyl / Phenyl ~457 ~4.2 Shorter phenoxy chain; aromatic substituent
2-(4-Methylphenoxy)ethyl / 4-Fluorophenylmethyl ~478 4.3 Fluorinated aryl; ether linkage

*XLogP3 values are estimated based on substituent contributions (e.g., phenoxy groups increase lipophilicity).

Functional Implications

Lipophilicity and Bioavailability: The 4-phenoxybutyl chain in the target compound likely enhances lipophilicity (higher XLogP3) compared to shorter chains (e.g., 3-phenoxypropyl in ). This may improve membrane permeability but reduce aqueous solubility . The allyl group could facilitate covalent interactions with biological targets, a feature absent in analogs with phenyl or alkyl substituents .

Fluorinated aryl groups () may enhance metabolic stability and bioavailability via reduced oxidative metabolism .

Biological Activity

The compound 4-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]-1-(prop-2-en-1-yl)pyrrolidin-2-one is a complex organic molecule that integrates various functional groups, suggesting significant potential for diverse biological activities. This article explores its biological activity, synthesizing available research findings and case studies to provide a comprehensive overview.

Structural Characteristics

The structure of the compound features:

  • Pyrrolidinone Ring : Known for its versatility in drug design.
  • Benzodiazole Moiety : Associated with pharmacological significance, particularly in anti-cancer and anti-inflammatory applications.
  • Phenoxybutyl Side Chain : Enhances lipophilicity and may influence receptor interactions.

These structural components contribute to the compound's potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit a range of biological activities. The following table summarizes some of these activities based on related compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4-(4-Fluorophenyl)-1-(prop-2-en-1-yl)pyrrolidin-2-oneFluorophenyl groupAntidepressant effectsFluorine enhances lipophilicity
1-(4-Methylphenyl)-3-pyrrolidinecarboxylic acidMethylphenyl groupAnti-inflammatorySimpler structure
5-(Phenoxy)-3-pyrrolidinonePhenoxy groupAnticancer activityLacks benzodiazole moiety

The unique combination of multiple pharmacologically relevant scaffolds in This compound may enhance its efficacy and specificity compared to other compounds.

The compound's biological activity is hypothesized to result from interactions with specific molecular targets. Studies suggest that similar compounds can interact with:

  • Enzymatic Pathways : Inhibition or modulation of enzymes involved in cancer progression.
  • Receptor Binding : Affinity for neurotransmitter receptors, influencing mood and cognitive functions.

Understanding these interactions is crucial for predicting the compound's biological behavior and therapeutic potential.

Anti-Cancer Activity

A study investigating benzodiazole derivatives demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, suggesting that This compound could have similar effects.

Anti-inflammatory Effects

Research on pyrrolidine derivatives has shown promising anti-inflammatory properties. Specifically, compounds were found to inhibit pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases.

Neuropharmacological Effects

Preliminary studies suggest that derivatives of this compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways. This finding aligns with research indicating the importance of structural modifications in enhancing neuropharmacological activity.

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of this compound, particularly in achieving high yields and purity?

  • Answer : Synthesis optimization involves systematic variation of reaction parameters. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions in benzodiazole coupling steps .
  • Catalysts : Transition metal catalysts (e.g., Pd for cross-coupling) improve efficiency in forming the pyrrolidinone core .
  • Temperature control : Stepwise heating (e.g., 60–80°C for benzodiazole alkylation) minimizes side reactions .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) resolves intermediates, while recrystallization enhances final purity .
    • Challenges : Competing reactions (e.g., over-alkylation) may reduce yields; iterative HPLC monitoring is advised .

Q. Which analytical techniques are critical for structural elucidation and purity assessment?

  • Answer : Multi-modal characterization ensures accuracy:

  • NMR spectroscopy : 1^1H/13^13C NMR confirms regioselectivity of phenoxybutyl and propenyl substituents .
  • X-ray crystallography : Resolves stereochemical ambiguities in the pyrrolidinone ring .
  • HPLC-MS : Quantifies purity (>95%) and detects trace byproducts (e.g., unreacted benzodiazole precursors) .
    • Pitfalls : Overlapping signals in crowded aromatic regions (7.0–8.5 ppm) may require 2D NMR (e.g., COSY, HSQC) for resolution .

Q. How can researchers design initial biological activity screens for this compound?

  • Answer : Prioritize target classes based on structural motifs:

  • Adenosine receptors : The benzodiazole moiety suggests potential antagonism; use radioligand binding assays (e.g., A2A_{2A}R transfected HEK293 cells) .
  • Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) due to the propenyl group’s electrophilic reactivity .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative activity .
    • Controls : Include reference inhibitors (e.g., ZM241385 for A2A_{2A}R) to validate assay conditions .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target affinity?

  • Answer : Integrate quantum mechanics (QM) and molecular dynamics (MD):

  • Docking studies : Use AutoDock Vina to predict binding poses at adenosine receptors, focusing on π-π stacking between benzodiazole and Phe168 (A2A_{2A}R) .
  • QM calculations : Assess substituent effects (e.g., phenoxybutyl chain length) on electron density and H-bond donor capacity .
  • ADMET prediction : SwissADME evaluates logP (target ~3.5) and blood-brain barrier permeability for CNS applications .
    • Validation : Compare computational results with SPR (surface plasmon resonance) binding kinetics .

Q. What strategies resolve contradictions in reported biological activity across studies?

  • Answer : Discrepancies often arise from assay variability or impurities:

  • Batch consistency : Re-synthesize compound under standardized conditions (e.g., ≥99% purity via prep-HPLC) and retest in multiple assays .
  • Off-target profiling : Use proteome-wide platforms (e.g., Eurofins Pharma Discovery) to identify confounding interactions .
  • Meta-analysis : Compare IC50_{50} values across studies using standardized cell lines (e.g., CHO-K1 vs. HEK293) .

Q. How can structure-activity relationship (SAR) studies inform the modification of substituents?

  • Answer : Systematic SAR requires:

  • Phenoxybutyl chain : Shorten to 3 carbons to reduce metabolic instability while retaining A2A_{2A}R affinity .
  • Propenyl group : Replace with cyclopropyl to enhance rigidity and prevent Michael addition-mediated toxicity .
  • Pyrrolidinone core : Introduce fluorine at C3 to improve pharmacokinetic properties (e.g., t1/2_{1/2}) .
    • Validation : Assess modified analogs in parallel with the parent compound using SPR and in vivo PK studies .

Q. What experimental approaches characterize degradation pathways under physiological conditions?

  • Answer : Stress testing identifies liabilities:

  • Oxidative stress : Expose to H2_2O2_2 (3% w/v) and monitor degradation via LC-MS; look for sulfoxide formation .
  • pH stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to assess hydrolytic cleavage of the pyrrolidinone ring .
  • Photostability : UV irradiation (300–400 nm) detects photooxidation products (e.g., quinone derivatives) .

Q. How can synergistic effects with existing therapeutics be systematically evaluated?

  • Answer : Use combination index (CI) analysis:

  • In vitro : Co-administer with cisplatin or paclitaxel in cancer cells; calculate CI via Chou-Talalay method .
  • In vivo : Test in xenograft models (e.g., MDA-MB-231) with staggered dosing to minimize toxicity .
  • Mechanistic studies : RNA-seq identifies pathways (e.g., apoptosis, DNA repair) potentiated by the combination .

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